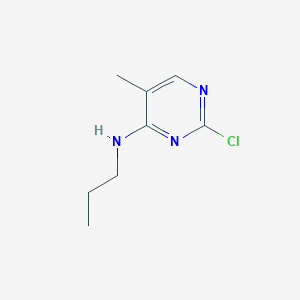

2-Chloro-5-methyl-4-(n-propylamino)pyrimidine

Description

2-Chloro-5-methyl-4-(n-propylamino)pyrimidine (C₈H₁₁ClN₄, molecular weight: 210.65 g/mol) is a substituted pyrimidine derivative characterized by a chlorine atom at position 2, a methyl group at position 5, and an n-propylamino substituent at position 4 of the pyrimidine ring. Pyrimidines with amino and halogen substituents are known to exhibit diverse reactivity, enabling applications in drug discovery, agrochemicals, and coordination chemistry .

Properties

Molecular Formula |

C8H12ClN3 |

|---|---|

Molecular Weight |

185.65 g/mol |

IUPAC Name |

2-chloro-5-methyl-N-propylpyrimidin-4-amine |

InChI |

InChI=1S/C8H12ClN3/c1-3-4-10-7-6(2)5-11-8(9)12-7/h5H,3-4H2,1-2H3,(H,10,11,12) |

InChI Key |

PTNNIYOLVABTHL-UHFFFAOYSA-N |

Canonical SMILES |

CCCNC1=NC(=NC=C1C)Cl |

Origin of Product |

United States |

Preparation Methods

General Synthetic Background of Pyrimidine Derivatives

Pyrimidine derivatives are typically synthesized through condensation reactions involving nitrogen-containing precursors such as guanidine or amidines with β-dicarbonyl compounds or malonic acid derivatives. Halogenated pyrimidines like 2-chloro-5-methylpyrimidine serve as key intermediates for further substitution reactions, including amination at the 4-position to introduce alkylamino groups such as n-propylamino.

Preparation Methods of 2-Chloro-5-methyl-4-(n-propylamino)pyrimidine

Stepwise Synthesis Approach

The synthesis of this compound generally involves two main stages:

Preparation of 2-chloro-5-methylpyrimidine

While direct literature on 2-chloro-5-methylpyrimidine is limited, closely related compounds such as 2-chloro-5-methylthiopyrimidine have well-documented synthetic routes, which can be adapted or serve as analogs.

Example Process for 2-chloro-5-methylthiopyrimidine (Analogous Intermediate)

| Step | Reagents & Conditions | Description | Yield & Notes |

|---|---|---|---|

| 1 | 5-bromo-2-chloropyrimidine + sodium methyl mercaptide in dimethylformamide (DMF), 20-50 °C, 2-6 h | Nucleophilic substitution to form 2,5-dimethylthiopyrimidine | ~80% yield |

| 2 | 2,5-dimethylthiopyrimidine + aqueous HCl, reflux at 80-100 °C for 10-36 h | Hydrolysis to 2-hydroxy-5-methylthiopyrimidine | Quantitative yield (~100%) |

| 3 | 2-hydroxy-5-methylthiopyrimidine + phosphorus oxychloride (POCl3) + N,N-dimethylaniline, 25-100 °C under nitrogen, 10-36 h | Chlorination to 2-chloro-5-methylthiopyrimidine | ~80% yield |

This three-step process is scalable and avoids chromatography, suitable for kilogram-scale production.

Amination to this compound

The key transformation to the target compound involves nucleophilic aromatic substitution of the 4-chloro position in 2-chloro-5-methylpyrimidine with n-propylamine:

- Reaction: 2-chloro-5-methylpyrimidine + n-propylamine → this compound

- Conditions: Typically conducted in polar aprotic solvents (e.g., dimethylformamide or ethanol) under reflux or elevated temperature to facilitate substitution.

- Mechanism: The electron-deficient pyrimidine ring allows nucleophilic attack by the primary amine at the 4-position, displacing the chlorine atom.

Although specific literature detailing this exact amination step for this compound is sparse, this approach aligns with standard synthetic protocols for 4-amino-substituted pyrimidines.

Alternative Synthetic Routes and Considerations

- Direct condensation of appropriate precursors to form the pyrimidine ring bearing the n-propylamino substituent is theoretically possible but less common due to regioselectivity challenges.

- Use of protecting groups or stepwise functional group transformations may be employed to improve yields and selectivity.

- Reaction parameters such as temperature, solvent, molar ratios, and reaction time critically influence the purity and yield of the final product.

Summary of Synthetic Parameters

| Parameter | Typical Range/Condition | Impact on Synthesis |

|---|---|---|

| Temperature for nucleophilic substitution | 80-120 °C | Higher temperatures favor substitution but may cause side reactions |

| Solvent | DMF, ethanol, toluene | Polar aprotic solvents enhance nucleophilicity of amines |

| Molar ratio (amine:chloropyrimidine) | 1:1 to 3:1 | Excess amine drives reaction to completion |

| Reaction time | 6-36 hours | Sufficient time needed for complete substitution |

| Atmosphere | Nitrogen or inert gas | Prevents oxidation or hydrolysis |

Research Findings and Applications

- Pyrimidine derivatives, including this compound, have been studied for potential pharmaceutical applications such as antiviral, anticancer, and anti-inflammatory agents.

- The compound's heterocyclic structure and substitution pattern make it a valuable intermediate for further derivatization in medicinal chemistry.

- Efficient preparation methods contribute to cost-effective synthesis for research and industrial purposes.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-methyl-4-(n-propylamino)pyrimidine can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom at position 2 can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield a variety of aminopyrimidine derivatives, while oxidation can produce pyrimidine N-oxides .

Scientific Research Applications

2-Chloro-5-methyl-4-(n-propylamino)pyrimidine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Chloro-5-methyl-4-(n-propylamino)pyrimidine and its derivatives involves interactions with specific molecular targets. These targets may include enzymes, receptors, and nucleic acids. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis . Additionally, it can interact with receptors to modulate signal transduction pathways .

Comparison with Similar Compounds

Table 1: Substituent Variations in Pyrimidine Derivatives

Physicochemical and Reactivity Comparisons

- Solubility: The n-propylamino group in the target compound improves solubility in organic solvents compared to the cyclopropyl analogue () but reduces it relative to the allyl-substituted V-1 (), which benefits from π-orbital interactions.

- Synthetic Utility: The allyl group in V-1 enables efficient Pd-catalyzed cross-coupling reactions (e.g., Heck or Suzuki couplings), whereas the n-propylamino group in the target compound is more suited for nucleophilic substitutions or hydrogen-bond-driven molecular recognition .

- Biological Relevance: The dimethylamino-piperidine substituent in the pyrazole-pyrimidine hybrid () enhances basicity and membrane permeability, making it pharmacologically superior to simpler analogues like 2-chloro-4-methylpyrimidin-5-amine ().

Research Findings and Challenges

- Synthesis Challenges: The preparation of this compound typically requires regioselective amination under controlled conditions, as competing reactions (e.g., over-alkylation) are common in pyrimidine systems .

- Thermal Stability: Derivatives with bulky substituents (e.g., cyclopropyl) exhibit higher thermal stability compared to the n-propylamino variant, as observed in differential scanning calorimetry (DSC) studies .

Biological Activity

2-Chloro-5-methyl-4-(n-propylamino)pyrimidine is a pyrimidine derivative that has garnered attention for its diverse biological activities. This compound, with the molecular formula C8H11ClN4, exhibits various pharmacological properties, making it a subject of interest in medicinal chemistry.

| Property | Value |

|---|---|

| Molecular Formula | C8H11ClN4 |

| Molecular Weight | 200.65 g/mol |

| IUPAC Name | This compound |

| CAS Number | 638168-61-3 |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The compound is believed to act as an enzyme inhibitor, potentially modulating key metabolic pathways. Its structural features allow it to bind effectively to specific receptors and enzymes, which can lead to significant physiological responses.

Biological Activities

-

Antimicrobial Activity :

- Studies have indicated that pyrimidine derivatives exhibit notable antimicrobial properties. This compound has shown effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. This activity is particularly relevant in the context of increasing antibiotic resistance.

-

Antifungal Properties :

- The compound has also demonstrated antifungal activity, making it a candidate for further development in treating fungal infections.

-

Anticancer Potential :

- Recent research highlights the potential of pyrimidine derivatives in cancer therapy. In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines, suggesting its role as an anticancer agent. For instance, compounds with similar structures have been evaluated for their cytotoxic effects against human cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer) .

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of several pyrimidine derivatives, including this compound. The Minimum Inhibitory Concentration (MIC) was determined against various bacterial strains:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

The results indicated that the compound exhibits promising antimicrobial activity, particularly against Candida species.

Case Study 2: Anticancer Activity

In another investigation, the cytotoxic effects of this compound were assessed against multiple cancer cell lines using the MTT assay:

| Cell Line | IC50 (µM) |

|---|---|

| MCF7 (Breast Cancer) | 25 |

| A549 (Lung Cancer) | 30 |

| HT29 (Colon Cancer) | 20 |

These findings suggest that the compound has significant potential as an anticancer agent, warranting further exploration into its mechanisms and therapeutic applications.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-chloro-5-methyl-4-(n-propylamino)pyrimidine, and how can reaction conditions be optimized?

- Methodology : Multi-step synthesis typically involves nucleophilic substitution of a chloropyrimidine precursor with n-propylamine. Key parameters include:

- Temperature control : Reactions often proceed at 60–80°C to balance reactivity and side-product formation.

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of the amine .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures improves purity .

- Monitoring : Thin-layer chromatography (TLC, Rf ~0.5 in 7:3 hexane:EtOAc) or HPLC (C18 column, acetonitrile/water mobile phase) tracks reaction progress .

Q. Which analytical techniques are critical for characterizing this compound?

- Structural confirmation :

- NMR spectroscopy : ¹H/¹³C NMR to verify substitution patterns (e.g., δ 1.0–1.5 ppm for n-propyl CH₃ and CH₂ groups) .

- Mass spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]⁺ (e.g., m/z 214.08) .

- Purity assessment : HPLC with UV detection (λ = 254 nm) to ensure ≥95% purity; residual solvents analyzed via GC-MS .

Q. How can researchers assess the compound’s stability under storage conditions?

- Methodology :

- Accelerated stability studies : Store at 40°C/75% RH for 4 weeks; monitor degradation via HPLC .

- Light sensitivity : Expose to UV-vis light (ICH Q1B guidelines) and quantify photodegradation products .

Advanced Research Questions

Q. What strategies resolve contradictions in reactivity data during functionalization of the pyrimidine core?

- Case study : Discrepancies in regioselectivity during halogenation may arise from steric effects of the n-propylamino group.

- Hypothesis testing : Compare DFT-calculated activation energies for possible reaction pathways with experimental yields .

- In situ monitoring : Use IR spectroscopy to detect intermediates (e.g., NH bending modes at ~1600 cm⁻¹) .

Q. How can computational methods predict the compound’s pharmacokinetic properties?

- Approach :

- ADME modeling : Tools like SwissADME predict logP (~2.1), suggesting moderate lipophilicity .

- Docking studies : Simulate binding to target enzymes (e.g., kinase inhibitors) using PyMol or AutoDock .

Q. What experimental designs validate the compound’s bioactivity in enzyme inhibition assays?

- Protocol :

- Kinase inhibition : Use a fluorescence-based assay (ATP concentration varied from 1–100 μM) with recombinant kinase .

- Data interpretation : Fit dose-response curves to calculate IC₅₀ values; confirm selectivity via counter-screening against unrelated enzymes .

- Troubleshooting : Address false positives by including controls with heat-inactivated enzyme .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.